molecular formula C14H13BrN2 B1357919 2-Phenylisoindolin-1-imine hydrobromide CAS No. 27408-84-0

2-Phenylisoindolin-1-imine hydrobromide

Cat. No. B1357919
CAS RN: 27408-84-0
M. Wt: 289.17 g/mol
InChI Key: HZCHXAVYCPWNAF-UHFFFAOYSA-N
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Description

2-Phenylisoindolin-1-imine hydrobromide, also known as PIIH, is a heterocyclic compound. It has a molecular weight of 289.17 g/mol . The IUPAC name for this compound is 2-phenyl-1-isoindolinimine hydrobromide . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of 2-Phenylisoindolin-1-imine hydrobromide is C14H13BrN2 . The InChI code for this compound is 1S/C14H12N2.BrH/c15-14-13-9-5-4-6-11(13)10-16(14)12-7-2-1-3-8-12;/h1-9,15H,10H2;1H . The canonical SMILES representation is C1C2=CC=CC=C2C(=N)N1C3=CC=CC=C3.Br .


Physical And Chemical Properties Analysis

2-Phenylisoindolin-1-imine hydrobromide has a molecular weight of 289.17 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a rotatable bond count of 1 . The exact mass is 288.02621 g/mol, and the monoisotopic mass is also 288.02621 g/mol . The topological polar surface area is 27.1 Ų . The compound has a heavy atom count of 17 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Isoquinoline Derivatives : 2-(o-Aroyl)phenyl-1, 4-dihydroisoquinolin-3(2H)-imine hydrobromides, a derivative of 2-Phenylisoindolin-1-imine hydrobromide, have been synthesized for the formation of 5-aryl-7,12-dihydroisoquino[2,3-a]quinazolinium perhclorates, highlighting its utility in creating condensed isoquinolines (Kisel’ et al., 1995).

  • Catalytic Asymmetric Hydrogenation : The compound has been utilized in developing a catalytic asymmetric hydrogenation process for the reduction of hydrochloride salts of similar imines, representing a novel approach to creating key intermediates for specific drugs (Ruzic et al., 2012).

  • Ultrasound Irradiation Synthesis : Novel 3-imino-2-phenylisoindolin-1-one derivatives have been synthesized using arylcyanamides and benzoyl chloride under ultrasound irradiation, showcasing an innovative approach for synthesizing derivatives under mild conditions (Nasrollahzadeh & Shafiei, 2021).

  • Biological Evaluation as ACE Inhibitors : Dihydroisoquinoline imines have been synthesized and evaluated for their potential as angiotensin-converting enzyme (ACE) inhibitors, indicating possible medical applications (Selmi et al., 2021).

Advanced Applications in Medicinal Chemistry

  • Synthesis of Antimuscarinic Agents : A study describes the racemization process of a related compound, which is crucial in preparing certain antispasmodic drugs, demonstrating its importance in medicinal chemistry (Bolchi et al., 2013).

  • Palladacycle Formations : The synthesis of N,N′-(Ar,Ar′-diaryl)iminoisoindolines, related to 2-Phenylisoindolin-1-imine hydrobromide, has been explored for applications in forming cyclopalladated complexes, underlining its utility in complex chemical formations (Chitanda et al., 2011).

  • Enantioselective Synthesis : The compound has been used in enantioselective synthesis processes, like the creation of tetrahydroquinolines, which are significant in the development of asymmetric synthetic methods (Derdau & Snieckus, 2001).

Material Science and Biomedical Applications

  • Hydrogel Formation for DNA Binding : Linear poly(ethylene imine)-based hydrogels have been developed using similar imine compounds, demonstrating their ability to bind and release DNA, thus showing potential in biomedical applications like gene delivery (Englert et al., 2014).

  • Cobalt-Catalyzed C-H Bond Imination : The compound has been involved in cobalt-catalyzed C-H bond imination, highlighting its role in innovative chemical reactions for synthesizing valuable organic compounds (Lukasevics et al., 2022).

  • Synthesis of Isoindole Derivatives : A Pd-catalyzed process has been developed using related compounds for constructing diverse cyclic imine products, showing the versatility of such compounds in organic chemistry (Tang et al., 2018).

properties

IUPAC Name

2-phenyl-3H-isoindol-1-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.BrH/c15-14-13-9-5-4-6-11(13)10-16(14)12-7-2-1-3-8-12;/h1-9,15H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCHXAVYCPWNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610036
Record name 2-Phenyl-2,3-dihydro-1H-isoindol-1-imine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylisoindolin-1-imine hydrobromide

CAS RN

27408-84-0
Record name 2-Phenyl-2,3-dihydro-1H-isoindol-1-imine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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